5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid

Descripción general

Descripción

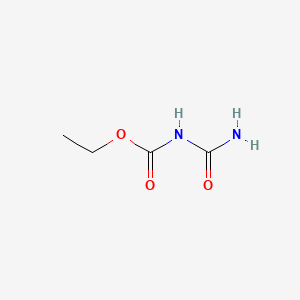

5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C10H9NO4 . It is a white solid that is stable at room temperature . It is soluble in water and has a slightly acidic nature . This compound is stable in air, but it may decompose under light .

Molecular Structure Analysis

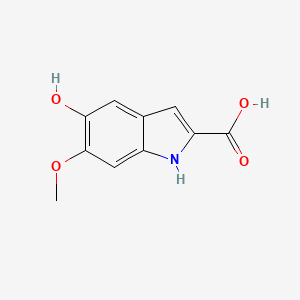

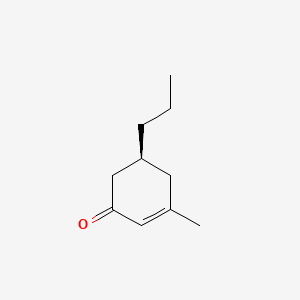

The molecular structure of 5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid consists of an indole ring substituted with a hydroxy group at the 5-position and a methoxy group at the 6-position . The indole ring is also substituted with a carboxylic acid group at the 2-position .

Physical And Chemical Properties Analysis

5-Hydroxy-6-methoxy-1H-indole-2-carboxylic acid has a density of 1.5±0.1 g/cm3, a boiling point of 510.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 54.0±0.3 cm3, and it has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds . The compound has a polar surface area of 83 Å2 and a molar volume of 136.8±3.0 cm3 .

Aplicaciones Científicas De Investigación

Crystallography and Spectroscopy

A new polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has been discovered and characterized using single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory . This study provides valuable insights into the polymorphism of MI2CA, which is crucial for understanding its physical and chemical properties .

Neuroprotection

MI2CA is known for its potential neuroprotective properties, particularly in the context of stroke . It has shown promising effects in reducing ischemic area size, decreasing oxidative stress, and enhancing long-term potentiation .

Anticancer Agents

MI2CA has been used as a reactant for the preparation of anticancer agents . The development of new anticancer drugs is a critical area of research, and MI2CA’s role in this field is noteworthy .

Lipid Imaging

MI2CA has been utilized in the development of a fluorescent small molecule probe for in vivo lipid imaging . This application is significant in studying lipid metabolism and related diseases .

Dopamine D3 Receptor Ligands

MI2CA has been used in the synthesis of selective Dopamine D3 receptor ligands . These ligands have potential applications in the treatment of various neurological and psychiatric disorders .

Inhibitors of Mycobacterium Tuberculosis Pantothenate Synthetase

MI2CA has been used in the preparation of inhibitors of Mycobacterium tuberculosis pantothenate synthetase . This is particularly important in the development of new treatments for tuberculosis .

Synthesis of Indole Derivatives

Indole derivatives are prevalent moieties present in selected alkaloids . MI2CA, being an indole derivative itself, plays a significant role in the synthesis of these compounds .

Biologically Active Compounds

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . As an indole derivative, MI2CA is a key player in this field .

Propiedades

IUPAC Name |

5-hydroxy-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-4-6-5(3-8(9)12)2-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKJNOVLYWGWCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179661 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-6-methoxy-1h-indole-2-carboxylic acid | |

CAS RN |

2495-80-9 | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002495809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1212057.png)

![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)

![[3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid](/img/structure/B1212060.png)

![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)

![2-amino-3-cyano-5-oxo-1'-spiro[7,8-dihydro-6H-1-benzopyran-4,4'-piperidine]carboxylic acid (phenylmethyl) ester](/img/structure/B1212081.png)